(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one
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Overview
Description
(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: This step involves the addition of a hydroxyphenyl group to the oxazolidinone ring, often through a Friedel-Crafts alkylation reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxyphenyl moiety can undergo oxidation to form quinones.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amino alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one can be used as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds.
Biology
This compound may serve as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mechanism of Action
The mechanism of action of (4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the oxazolidinone ring provides structural rigidity. The diphenyl groups can enhance binding affinity through hydrophobic interactions.
Properties
CAS No. |
902455-73-6 |
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Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H19NO3/c24-19-13-11-16(12-14-19)15-20-22(26-21(25)23-20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,24H,15H2,(H,23,25)/t20-/m0/s1 |
InChI Key |
JVPDPOFZDFTTGC-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2([C@@H](NC(=O)O2)CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(NC(=O)O2)CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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